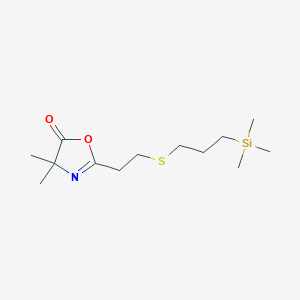
4,4-Dimethyl-2-(2-((3-(trimethylsilyl)propyl)thio)ethyl)oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-2-(2-((3-(trimethylsilyl)propyl)thio)ethyl)oxazol-5(4H)-one is a synthetic organic compound that belongs to the oxazolone family. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-2-(2-((3-(trimethylsilyl)propyl)thio)ethyl)oxazol-5(4H)-one typically involves the reaction of 4,4-dimethyl-2-oxazolone with a thiol derivative under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to achieve optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactors with continuous monitoring of reaction parameters. The use of automated systems ensures consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the oxazolone ring or the thioether linkage.
Substitution: Nucleophilic substitution reactions can occur at the oxazolone ring or the trimethylsilyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while nucleophilic substitution could introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, this compound can serve as an intermediate for the preparation of more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology
The compound may be used in biochemical studies to investigate enzyme interactions or as a probe in molecular biology experiments.
Medicine
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism by which 4,4-Dimethyl-2-(2-((3-(trimethylsilyl)propyl)thio)ethyl)oxazol-5(4H)-one exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4-Dimethyl-2-oxazolone
- 2-(2-(Trimethylsilyl)ethyl)oxazolone
- 3-(Trimethylsilyl)propyl thioether derivatives
Uniqueness
The presence of both the oxazolone ring and the trimethylsilyl group in 4,4-Dimethyl-2-(2-((3-(trimethylsilyl)propyl)thio)ethyl)oxazol-5(4H)-one makes it unique
Propiedades
Número CAS |
91754-73-3 |
|---|---|
Fórmula molecular |
C13H25NO2SSi |
Peso molecular |
287.50 g/mol |
Nombre IUPAC |
4,4-dimethyl-2-[2-(3-trimethylsilylpropylsulfanyl)ethyl]-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H25NO2SSi/c1-13(2)12(15)16-11(14-13)7-9-17-8-6-10-18(3,4)5/h6-10H2,1-5H3 |
Clave InChI |
JBCAGAOZPCGYOD-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)OC(=N1)CCSCCC[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Methoxybenzyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842396.png)
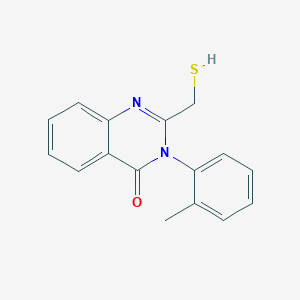
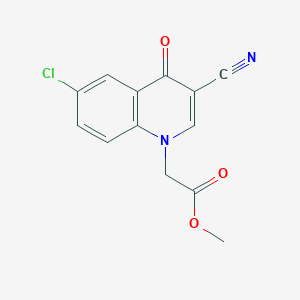

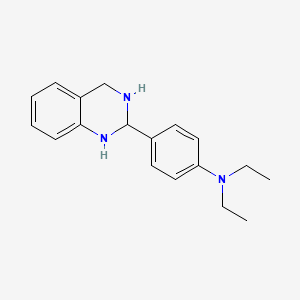



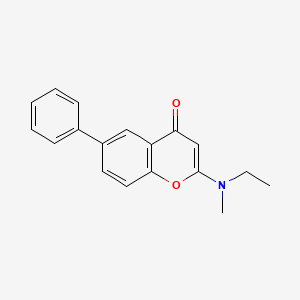
![6-Nitrospiro[chroman-2,2'-indole]](/img/structure/B11842455.png)

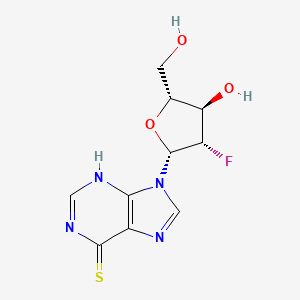
![Ethyl 7-chloro-1,3-dihydro-2h-pyrrolo[3,4-b]quinoline-2-carboxylate](/img/structure/B11842486.png)
![2-Isobutyl-1-oxo-2,9-dihydro-1H-pyrido[3,4-b]indole-4-carboxylic acid](/img/structure/B11842495.png)
